Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate
Overview
Description
Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate is a chemical compound with the formula C13H11IN2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 42 bonds in total. These include 25 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .Physical and Chemical Properties Analysis
The compound has a molecular weight of 370.14 . The physical and chemical properties of this compound are not fully detailed in the search results.Scientific Research Applications
1. Synthesis Techniques and Derivative Formation
Research on compounds closely related to Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate often focuses on their synthesis and the formation of derivatives. For instance, the work by Pirc, Bevk, Grdadolnik, & Svete (2003) describes the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, demonstrating the chemical versatility and potential for creating a range of related compounds.
2. Antimitotic and Anticancer Properties
Several studies have explored the antimitotic and potential anticancer properties of compounds similar to this compound. Temple (1990) investigated the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, noting their ability to inhibit proliferation and cause mitotic arrest in cancer cells.
3. Structural Analysis and Crystallography
Research also includes the structural analysis and crystallography of related compounds, which is vital for understanding their properties and potential applications. Christensen et al. (2011) used single crystal X-ray diffraction to analyze the structures of similar compounds, providing essential data for further research and application.
4. Electrochemical Behavior
Investigating the electrochemical behavior of related compounds can offer insights into their reactivity and potential uses in various fields. Carelli, Cardinali, & Moracci (1980) studied the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium ion, which undergoes reduction and dimerization reactions, suggesting applications in electrochemical processes or synthesis.
5. Antibacterial and Antifungal Activities
Some studies have assessed the antibacterial and antifungal activities of compounds related to this compound. Elgemeie et al. (2017) synthesized novel derivatives and evaluated their antibacterial and antifungal properties, highlighting the potential of such compounds in developing new antimicrobial agents.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as (3‐benzyl‐5‐hydroxyphenyl)carbamates, have been evaluated as new antibacterial agents, showing potent inhibitory activity against sensitive and drug-resistant gram-positive bacteria .
Mode of Action
Carbamates, in general, are known to be useful protecting groups for amines, which can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, a type of carbamate protecting group, can be removed using catalytic hydrogenation .
Biochemical Pathways
Carbamates are known to play a role in the synthesis of peptides .
Result of Action
Carbamates are known to be useful in the synthesis of peptides, suggesting that they may play a role in protein synthesis .
Action Environment
Carbamates, in general, can be installed and removed under relatively mild conditions , suggesting that their action may be influenced by factors such as temperature and pH.
Properties
IUPAC Name |
benzyl N-(5-iodo-2-oxo-1H-pyridin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-10-6-11(12(17)15-7-10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSSNYCKHBKPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CNC2=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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